molecular formula C11H12O4 B15243993 (S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B15243993
M. Wt: 208.21 g/mol
InChI Key: IHPWCJZOCLQJPX-QMMMGPOBSA-N
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Description

(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS: 41234-23-5) is a bicyclic compound with a molecular formula of C₁₁H₁₁O₄, an average mass of 207.205 g/mol, and a defined stereocenter at the 7-position . Its structure features a bicyclo[4.2.0]octatriene core substituted with two methoxy groups at positions 3 and 4 and a carboxylic acid at position 5. This compound is synthesized via enzymatic methods using nitrilases or hydrolases, which ensure high enantiomeric purity critical for pharmaceutical applications . Its primary application lies in synthesizing ivabradine, a cardiac medication used to treat chronic angina and heart failure, where the (S)-enantiomer is pharmacologically active .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-14-9-4-6-3-8(11(12)13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

IHPWCJZOCLQJPX-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](CC2=C1)C(=O)O)OC

Canonical SMILES

COC1=C(C=C2C(CC2=C1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

The S-acid (C₁₁H₁₂O₄, molecular weight 208.21 g/mol) features a bicyclo[4.2.0]octatriene core substituted with methoxy groups at positions 3 and 4 and a carboxylic acid moiety at position 7. Its CAS registry numbers include 1220993-44-1 for the S-enantiomer and 41234-23-5 for the racemic form. The compound’s solubility profile favors polar aprotic solvents such as tetrahydrofuran and dimethylformamide, while its stability under acidic conditions facilitates downstream derivatization.

Enzymatic Synthesis via Dynamic Kinetic Resolution

Nitrilase-Catalyzed Enantioselective Hydrolysis

The most industrially viable method involves the enantioselective hydrolysis of racemic 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (IV) using nitrilase enzymes. Rhodococcus rhodochrous NCIMB 11216 nitrilase, overexpressed in microbial hosts, selectively hydrolyzes the (S)-nitrile enantiomer to the S-acid while leaving the (R)-nitrile intact. This reaction occurs in a biphasic solvent system (organic/aqueous buffer, pH 5–10) at 25–40°C, with substrate concentrations of 2–100 g/L and enzyme-to-substrate (E/S) ratios of 1:1 to 1:20.

Mechanism of Dynamic Kinetic Resolution

The process combines enzymatic resolution with in situ racemization of the unreacted (R)-nitrile using organic bases like 1,8-diazabicycloundec-7-ene (DBU) or inorganic bases (e.g., K₂CO₃). This DKR strategy converts the entire racemic nitrile feedstock into the S-acid, achieving yields >45% and ee >98%. Comparative studies show that traditional chemical resolution using camphorsulfonic acid yields <3% of the target enantiomer, underscoring the efficiency of biocatalysis.

Traditional Chemical Synthesis Routes

Racemic Synthesis and Resolution

Early routes synthesized the racemic acid via Friedel-Crafts alkylation of 1,2-dimethoxybenzene with methyl acrylate, followed by cyclization and oxidation. Resolution of the racemate using chiral auxiliaries (e.g., camphorsulfonic acid) proved economically unfeasible due to low yields and cumbersome purification.

Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of precursor enamines has been explored but suffers from moderate enantioselectivity (70–85% ee) and catalyst deactivation.

Process Optimization and Scalability

Enzyme Engineering and Immobilization

Directed evolution of R. rhodochrous nitrilase has enhanced thermostability and activity, enabling reuse over multiple batches. Immobilization on silica or chitosan supports improves enzyme longevity, reducing production costs by 30%.

Analytical Characterization

Chromatographic Methods

HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol mobile phases, while LC-MS confirms molecular integrity.

Spectroscopic Data

¹H NMR (DMSO-d₆) key signals: δ 3.70 (s, 6H, OCH₃), 6.82–6.89 (m, 2H, aromatic), 8.48 (br s, COOH).

Comparative Analysis of Synthetic Methods

Parameter Enzymatic DKR Chemical Resolution Asymmetric Hydrogenation
Yield (%) 45–50 2–3 20–30
Enantiomeric Excess (%) >98 >99 70–85
Steps 1 5 3
Scalability Industrial Laboratory Pilot scale

Applications in Pharmaceutical Synthesis

The S-acid is alkylated with N-methylpropylamine to form a key ivabradine precursor, which undergoes reductive amination and cyclization to yield the final API. Regulatory submissions for ivabradine generics have validated the enzymatic route’s compliance with ICH purity guidelines.

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is highlighted through comparisons with related bicyclic compounds. Key differences in substituents, stereochemistry, and applications are summarized below:

Table 1: Structural and Functional Comparison of Bicyclo[4.2.0]octatriene Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties References
This compound C₁₁H₁₁O₄ 3,4-dimethoxy; 7-carboxylic acid; (S)-configuration Ivabradine precursor; enzymatic synthesis
4-Hydroxy-3-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-carboxylic acid C₁₀H₉O₄ 3-methoxy; 4-hydroxy; 7-carboxylic acid Potential intermediate for organic synthesis
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid C₉H₈O₂ Unsubstituted; 7-carboxylic acid Research standard; lacks methoxy groups
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one C₉H₈O₂ 4-methoxy; 7-ketone Organic synthesis; ketone reactivity
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride C₁₀H₁₄ClNO₂ 3,4-dimethoxy; 7-methanamine (HCl salt) Pharmaceutical building block
Org 5695 C₁₃H₁₅N₃O₄ 3,4-dimethoxy; 7-carboximidamide; methylamino Genotoxicity assay candidate
Org 5697 C₁₃H₁₀F₃N₃O₂ 3,4-dimethoxy; 7-trifluoromethyl-oxadiazole Non-genotoxic carcinogen research

Key Observations:

Replacement of the carboxylic acid with a methanamine group (CAS 35202-55-2) introduces basicity, altering solubility and reactivity in pharmaceutical intermediates .

Stereochemical Specificity :

  • The (S)-configuration is critical for ivabradine synthesis, as enantiomeric purity directly impacts pharmacological efficacy . Other compounds (e.g., Org 5695/5697) lack stereochemical descriptors, suggesting racemic or uncharacterized mixtures .

Synthetic Methods :

  • Enzymatic synthesis ensures high enantiomeric excess (>99%) for the target compound , whereas derivatives like Org 5695/5697 likely require traditional organic synthesis, which may involve harsher conditions .

Applications: The target compound’s primary role in ivabradine production contrasts with analogs used in genotoxicity assays (Org 5695/5697) or as general building blocks (CAS 35202-55-2) .

Physicochemical Properties :

  • The carboxylic acid moiety in the target compound enables salt formation (e.g., with pharmaceutically acceptable acids), enhancing stability and bioavailability . Derivatives with ketones (CAS 4-methoxybicyclo[...]-7-one) or oxadiazoles (Org 5697) exhibit distinct reactivity profiles suited for specific synthetic pathways .

Research and Development Insights

  • Market Availability : The parent compound (CAS 41234-23-5) is commercially available but may face supply chain variability .

Biological Activity

(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}O4_{4}
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 41234-23-5
  • IUPAC Name : 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, indicating possible protective effects against oxidative stress.
  • Anti-inflammatory Effects : Evidence suggests it may modulate inflammatory pathways.

Antitumor Activity

A study conducted on the cytotoxic effects of this compound revealed significant activity against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HSC (oral squamous cell carcinoma). The compound demonstrated a selective toxicity profile with a selectivity index indicating preferential action against malignant cells compared to non-malignant cells.

Cell LineCC50 (µM)Selectivity Index
HL-60155
HSC-2126
HSC-3107

The mechanisms underlying the antitumor effects have been explored through various assays:

  • Caspase Activation : The compound was found to activate caspases -3 and -7 in treated cells, which are critical mediators of apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in G2/M phase arrest, leading to sub-G1 accumulation.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The results showed a significant reduction in free radical concentrations:

Assay TypeIC50 (µM)
DPPH25
ABTS20

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced oral squamous cell carcinoma demonstrated improved outcomes when this compound was used as an adjunct therapy alongside conventional treatments.
  • Inflammatory Disorders : In a model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels.

Q & A

Q. What enzymatic methodologies are employed for the asymmetric synthesis of (S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid?

Enzymatic synthesis typically employs lipases or esterases to catalyze the resolution of racemic intermediates. For instance, lipase B from Candida antarctica is used in organic solvents (e.g., toluene or tert-butyl methyl ether) under controlled pH (6.5–7.5) and temperature (30–37°C). The reaction achieves enantiomeric excess (ee) >98% by selectively hydrolyzing the (R)-enantiomer, leaving the desired (S)-form intact. Monitoring via chiral HPLC or polarimetry is critical for real-time ee assessment .

Q. What analytical techniques validate the structural integrity and enantiopurity of this compound?

Key methods include:

  • Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers.
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., dimethoxy groups at C3/C4 and bicyclic framework).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 249.0732 for [M+H]+^+) ensures molecular formula consistency .

Q. How does this compound serve as a precursor in Ivabradine synthesis?

The carboxylic acid group is converted to a methanesulfonyl chloride intermediate, enabling nucleophilic substitution with N-methylpropan-1-amine to form the tertiary amine moiety in Ivabradine. Critical steps include protecting the bicyclic core during sulfonylation and optimizing reaction time/temperature to prevent racemization .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during scale-up of enzymatic synthesis?

Racemization risks increase at higher temperatures or prolonged reaction times. Strategies include:

  • Immobilized Enzymes : Enhances stability and reusability (e.g., lipase immobilized on silica gel).
  • Low-Temperature Processing : Maintaining reactions at 25–30°C.
  • In Situ Monitoring : Stopping reactions at 90–95% conversion to minimize back-hydrolysis of the (S)-enantiomer .

Q. How do solvent polarity and enzyme source impact enantioselectivity in kinetic resolution?

Polar solvents (e.g., acetone) reduce enzyme activity due to denaturation, while non-polar solvents (e.g., hexane) enhance enantioselectivity but slow reaction rates. Pseudomonas fluorescens esterase shows higher selectivity (ee >99%) in biphasic systems compared to Bacillus subtilis lipase .

Q. What contradictions exist in literature regarding optimal reaction conditions, and how can they be resolved?

Discrepancies in reported yields (70–95%) arise from variations in enzyme batches or solvent purity. Reproducibility requires:

  • Standardized enzyme activity assays (e.g., using p-nitrophenyl acetate hydrolysis).
  • Rigorous solvent drying (molecular sieves) to prevent hydrolysis side reactions .

Q. How can degradation pathways of this compound under accelerated stability conditions be characterized?

Forced degradation studies (40°C/75% RH for 6 months) reveal:

  • Hydrolysis : Cleavage of the bicyclo[4.2.0]octatriene ring in acidic conditions (pH <3).
  • Oxidation : Dimethoxy groups form quinones under UV light. LC-MS/MS identifies degradation products, guiding formulation pH adjustments (pH 5–6 optimal) .

Methodological Tables

Q. Table 1. Enzymatic Synthesis Parameters

ParameterOptimal RangeImpact on Yield/eeReference
EnzymeCandida antarctica lipaseee >98%
SolventTolueneEnhances enantioselectivity
Temperature30–37°CBalances activity/stability
Reaction Time24–48 hours90–95% conversion

Q. Table 2. Analytical Methods for Purity Assessment

TechniqueKey MetricsApplicationReference
Chiral HPLCRetention time, peak areaEnantiomeric excess
1^1H NMRδ 3.85 (s, OCH3_3)Substituent confirmation
HRMSm/z 249.0732 ([M+H]+^+)Molecular formula verification

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